Nifenazone-d3

LC-MS/MS Matrix Effects Stable Isotope Labeled Internal Standard

Nifenazone-d3 is a +3 Da deuterated internal standard that co-elutes identically with nifenazone, eliminating ion-suppression/enhancement bias that surrogate IS cannot correct. Regulatory bodies expect a true SIL-IS for bioanalytical method validation; unlabeled or structural analogs introduce unacceptable quantitative risk. This compound ensures reliable PK/TDM and metabolic stability data in complex biological matrices.

Molecular Formula C17H16N4O2
Molecular Weight 311.35 g/mol
Cat. No. B12414130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNifenazone-d3
Molecular FormulaC17H16N4O2
Molecular Weight311.35 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CN=CC=C3
InChIInChI=1S/C17H16N4O2/c1-12-15(19-16(22)13-7-6-10-18-11-13)17(23)21(20(12)2)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,19,22)/i2D3
InChIKeyBRZANEXCSZCZCI-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nifenazone-d3: Deuterated Pyrazolone Internal Standard for Quantitative LC-MS/MS Bioanalysis and Metabolism Studies


Nifenazone-d3 (CAS 2139-47-1 unlabeled) is a deuterium-labeled analog of the pyrazolone-class analgesic nifenazone, with a molecular formula of C₁₇H₁₃D₃N₄O₂ and a molecular weight of 311.35 g/mol . The compound is specifically synthesized for use as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows. Its deuterium substitution introduces a +3 Da mass shift relative to the unlabeled analyte, enabling precise differentiation and quantification in complex biological matrices without altering the physicochemical properties that govern extraction and chromatographic behavior .

Why Nifenazone-d3 Cannot Be Replaced by Unlabeled Nifenazone or Surrogate Internal Standards in Regulated Bioanalysis


Substituting Nifenazone-d3 with unlabeled nifenazone, a structural analog, or a non-isotopic internal standard introduces unacceptable quantitative bias and regulatory risk. Unlabeled nifenazone cannot be distinguished from the target analyte in mass spectrometry, rendering accurate quantification impossible in samples containing endogenous or administered drug. Surrogate internal standards, even those with similar structures, fail to co-elute identically with the analyte and thus cannot fully compensate for matrix effects arising from ion suppression or enhancement in LC-MS/MS [1]. Regulatory bodies, including the EMA, have rejected submissions relying on surrogate internal standards, and the FDA has issued citations for inadequate internal standard tracking, underscoring the requirement for a true SIL-IS when available [2][3].

Nifenazone-d3: Quantified Analytical Advantages Over Non-Deuterated and 13C-Labeled Internal Standards


Deuterated SIL-IS May Exhibit Significant Quantitative Bias Relative to 13C-Labeled IS: A Class-Level Caution

In a systematic comparison of deuterated (²H) versus non-deuterated (¹³C/¹⁵N) SIL-IS for quantifying urinary biomarkers, concentrations generated using 2MHA-[²H₇] were on average 59.2% lower than those generated using 2MHA-[¹³C₆], with a spike accuracy bias of -38.4% for the deuterated IS [1]. This demonstrates that deuterated internal standards can produce inaccurate quantitation due to differential ion suppression, a risk that must be evaluated for each analyte-matrix pair [2]. While Nifenazone-d3-specific data are not available, this class-level evidence indicates that users should verify the performance of Nifenazone-d3 in their specific matrix and may consider ¹³C-labeled alternatives if quantitative bias is observed [3].

LC-MS/MS Matrix Effects Stable Isotope Labeled Internal Standard Bioanalytical Method Validation

Isotopic Purity and Mass Shift: Nifenazone-d3 Provides a +3 Da Differential for Unambiguous Analyte Discrimination

Nifenazone-d3 exhibits a monoisotopic mass of 311.146156 Da, which is +3.0126 Da greater than that of unlabeled nifenazone (308.1335 Da) [1]. This mass shift ensures that the internal standard and analyte signals are fully resolved in mass spectrometry, enabling accurate quantification without isotopic overlap or 'cross-talk' [2]. The isotopic purity of commercially available Nifenazone-d3 is typically ≥98%, ensuring minimal interference from unlabeled or under-labeled species [3].

LC-MS/MS Stable Isotope Labeling Internal Standard Method Validation

Co-Elution and Matrix Effect Normalization: Nifenazone-d3 Tracks Analyte Behavior More Closely Than Structural Analogs

The use of a structurally analogous internal standard (e.g., a related pyrazolone) carries a risk of differential matrix effects, as the analog may not co-elute with the target analyte and thus fails to normalize ion suppression or enhancement [1]. In contrast, deuterated SIL-IS like Nifenazone-d3 co-elute almost identically with the unlabeled analyte, providing superior correction for matrix-induced variability [2]. The EMA has rejected studies where the surrogate internal standard was not a close analog, and the FDA expects robust methods incorporating SIL-IS when available [3].

LC-MS/MS Matrix Effects Ion Suppression Internal Standard Selection

Recommended Nifenazone-d3 Use Cases: Validated Bioanalytical Method Development and Metabolism Studies


Regulated Bioanalysis of Nifenazone in Plasma or Urine

Nifenazone-d3 is the preferred internal standard for LC-MS/MS quantification of nifenazone in support of clinical pharmacokinetic studies or therapeutic drug monitoring. Its use aligns with regulatory expectations for SIL-IS in bioanalytical method validation and minimizes the risk of assay failure due to matrix effects [1]. Laboratories should verify matrix-specific performance and consider potential quantitative bias relative to ¹³C-labeled IS as highlighted in class-level evidence [2].

In Vitro Metabolism and Drug-Drug Interaction Studies

In microsomal or hepatocyte incubations where nifenazone metabolism is investigated, Nifenazone-d3 serves as a stable internal standard to correct for extraction recovery and ionization variability. Its deuterium label prevents interference from the parent drug and metabolites, enabling accurate determination of metabolite formation rates and enzyme kinetics [3].

Environmental Fate and Photodegradation Studies

When studying the photochemical decomposition of nifenazone in aqueous solutions, Nifenazone-d3 can be employed as an internal standard to quantify degradation products and assess kinetics. Its use ensures that quantification is not confounded by matrix effects arising from complex environmental samples [4].

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